molecular formula C15H27NO4 B3028575 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid CAS No. 225240-56-2

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid

Cat. No. B3028575
CAS RN: 225240-56-2
M. Wt: 285.38 g/mol
InChI Key: XPXDMSFXHBZCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid, also known as Boc-4-butylproline, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of piperidine carboxylic acids and is used as a building block for the synthesis of various peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of proteins. This inhibition leads to a decrease in protein synthesis, which can have various biological effects.
Biochemical and physiological effects:
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been shown to have various biochemical and physiological effects. For example, it has been found to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it can be used as a building block for the synthesis of various peptides and peptidomimetics. However, one of the limitations of using 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline is that it can be expensive to synthesize.

Future Directions

There are several future directions for the study of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline. One potential area of research is the development of new peptidomimetics that can mimic the structure and function of specific peptides. Additionally, 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline could be studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Further research could also be conducted to better understand the mechanism of action of this compound and to identify new targets for drug development.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been extensively studied for its potential applications in drug development. This compound is used as a building block for the synthesis of various peptides, including those with antimicrobial, antitumor, and anti-inflammatory properties. Additionally, 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been used in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides.

properties

IUPAC Name

4-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXDMSFXHBZCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.